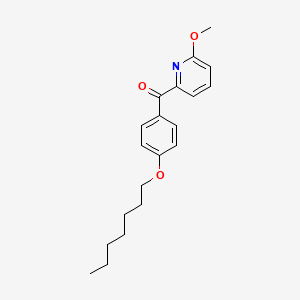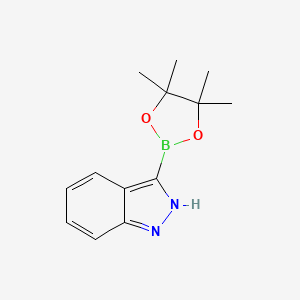
4-(1,3-Benzoxazol-5-yl)benzaldehyde
Vue d'ensemble
Description
4-(1,3-Benzoxazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 4-(1,3-Benzoxazol-5-yl)benzaldehyde, has been a subject of research. A variety of synthetic methodologies have been explored, involving different catalysts and reaction conditions . For instance, one study reported the synthesis of benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-5-yl)benzaldehyde is characterized by a benzoxazole ring attached to a benzaldehyde group . The InChI code for this compound is 1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H .Physical And Chemical Properties Analysis
4-(1,3-Benzoxazol-5-yl)benzaldehyde is a solid compound . It has a molecular weight of 223.23 . The melting point of this compound is reported to be between 132 - 134 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
4-(1,3-Benzoxazol-5-yl)benzaldehyde is utilized in the synthesis of complex organic molecules. For instance, it participates in reactions that lead to the creation of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, showcasing its role in constructing intricate heterocyclic structures through one-pot synthesis methodologies (Moshkin & Sosnovskikh, 2014). Additionally, it's involved in generating N-benzyl-β-hydroxyphenethylamines, further emphasizing its significance in synthetic organic chemistry and providing foundational compounds for the development of tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Antioxidant Activity and Physicochemical Studies
Research on novel derivatives of 4-(1,3-Benzoxazol-5-yl)benzaldehyde has indicated their potential for in vitro antioxidant activities. These derivatives have been compared with standard antioxidants, highlighting their possible use in therapeutic applications due to their reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).
Catalytic Processes and Green Chemistry
The compound has also been explored in the context of green chemistry, particularly in catalytic processes that aim to convert glycerol (a renewable resource) into cyclic acetals. This research underlines the compound's utility in facilitating environmentally friendly synthetic routes and producing chemicals that have potential industrial applications (Deutsch, Martin, & Lieske, 2007).
Optical and Electronic Material Research
On the materials science front, derivatives of 4-(1,3-Benzoxazol-5-yl)benzaldehyde have been synthesized for optical studies, with findings suggesting their utility in electronic and photonic devices. These studies often focus on the compounds' photophysical properties, such as their ability to form metal complexes with unique optical characteristics, which could be pivotal for developing new optical materials (Mekkey, Mal, & Kadhim, 2020).
Antimicrobial Activity
Furthermore, research has been conducted on benzoxazole derivatives for their antimicrobial properties. These studies demonstrate the compound's relevance in medicinal chemistry, particularly in designing and synthesizing new molecules with potential antibacterial and antifungal activities (Padalkar et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694263 | |
| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
CAS RN |
1008361-50-9 | |
| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)





![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)